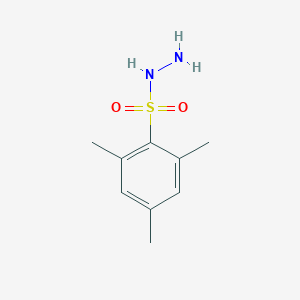

2,4,6-Trimethylbenzenesulfonohydrazide

Description

Propriétés

IUPAC Name |

2,4,6-trimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBKTQDNVZHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167254 | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-15-3 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylbenzenesulfonohydrazide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions. The general reaction scheme is as follows:

(CH3)3C6H2SO2Cl+NH2NH2→(CH3)3C6H2SO2NHNH2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl azides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products

Oxidation: Formation of sulfonyl azides.

Reduction: Formation of amines.

Substitution: Formation of hydrazones and other nitrogen-containing compounds.

Applications De Recherche Scientifique

Organic Synthesis

2,4,6-Trimethylbenzenesulfonohydrazide serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various derivatives through condensation reactions and hydrazone formation.

| Reaction Type | Description |

|---|---|

| Condensation | Reacts with carbonyl compounds to form hydrazones. |

| Hydrazone Formation | Forms stable hydrazones that can be further modified for targeted applications. |

Material Science

In material science, this compound is explored for developing new materials with specific chemical properties. Its unique structure allows it to participate in polymerization reactions or act as a cross-linking agent.

| Application Area | Specific Use |

|---|---|

| Polymer Chemistry | Used in the synthesis of polymers with tailored properties for industrial applications. |

| Nanomaterials | Investigated for its role in synthesizing nanostructured materials with enhanced functionalities. |

Medicinal Chemistry

Research indicates potential medicinal applications of this compound, particularly in drug development.

Biological Applications

The compound's interaction with biological systems has been a subject of study, particularly its effects on microbial growth and potential therapeutic uses.

Case Study 1: Antimicrobial Activity

A study published in The Journal of Organic Chemistry examined the synthesis of novel hydrazones derived from 2,4,6-trimethylbenzenesulfonyl hydrazide and their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

- Methodology : Synthesis of hydrazones followed by antimicrobial testing using standard disk diffusion methods.

- Results : Several derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Material Development

Research conducted on the use of this compound in polymer synthesis explored its role as a cross-linking agent in creating thermosetting resins.

- Findings : The incorporation of this compound improved thermal stability and mechanical properties of the resulting materials.

- Applications : Potential use in coatings and adhesives where enhanced durability is required.

Mécanisme D'action

The mechanism of action of 2,4,6-trimethylbenzenesulfonohydrazide involves its reactivity with various electrophiles and nucleophiles. The sulfonohydrazide group can act as a nucleophile, attacking electrophilic centers to form new bonds. This reactivity is exploited in the formation of hydrazones and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonohydrazides

Comparison with 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH)

TPSH (CAS 39085-59-1) shares structural similarities but replaces methyl groups with bulkier isopropyl substituents. Its molecular formula is C₁₅H₂₆N₂O₂S (298.45 g/mol), resulting in increased steric hindrance and reduced solubility in polar solvents compared to the trimethyl variant . While TPSH is commercially utilized as a reagent in organic synthesis, its bioactivity remains less documented compared to 2,4,6-trimethylbenzenesulfonohydrazide derivatives.

Comparison with Halogen-Substituted Derivatives

Derivatives of this compound containing halogen substituents (e.g., Cl, Br, I) exhibit enhanced antibacterial potency. For example:

- Compound 24 (N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide) shows MIC values of 7.81–15.62 µg/mL against Staphylococcus aureus and Bacillus subtilis, outperforming ampicillin (MIC = 62.5 µg/mL) .

- Compound 23 (2-hydroxy-3,5-dichloro substitution) demonstrates 8-fold higher activity than nitrofurantoin against Micrococcus luteus (MIC = 7.81 µg/mL vs. 62.5 µg/mL) .

Halogens introduce electron-withdrawing effects, enhancing interactions with bacterial targets like cell wall synthesis enzymes .

Comparison with Methoxy- and Hydroxy-Substituted Derivatives

Electron-donating groups (e.g., methoxy, hydroxy) modulate activity differently:

- Compound 25 (2-bromo-3-hydroxy-4-methoxyphenyl substitution) exhibits equivalent activity to ampicillin against B. subtilis (MIC = 62.5 µg/mL) .

- Compound 2 (3-ethoxy-2-hydroxyphenyl substitution) shows moderate activity (MIC = 31.25 µg/mL) .

Methoxy groups improve solubility but may reduce penetration through lipid membranes, whereas hydroxy groups facilitate hydrogen bonding with bacterial proteins .

Comparative Analysis of Key Derivatives

The table below summarizes the antibacterial activity and physicochemical properties of select this compound derivatives:

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (Cl, Br, I): Enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes .

- Hydroxy/Methoxy Groups: Improve solubility and hydrogen bonding but may require balanced hydrophobicity for membrane penetration .

- Steric Effects: Bulky substituents (e.g., isopropyl in TPSH) reduce activity due to hindered target binding .

Activité Biologique

2,4,6-Trimethylbenzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine hydrate. The process can be summarized as follows:

-

Reagents :

- 2,4,6-trimethylbenzenesulfonyl chloride

- Hydrazine hydrate

- Solvent (e.g., ethanol)

-

Procedure :

- Dissolve 0.01 moles of 2,4,6-trimethylbenzenesulfonyl chloride in an appropriate solvent.

- Add hydrazine hydrate to the solution and stir at room temperature or heat under reflux.

- After completion of the reaction (monitored by TLC), the product is filtered and recrystallized from ethanol.

This method yields a pure product suitable for further biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A notable study synthesized a series of hydrazones based on this compound and evaluated their in vitro antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The synthesized hydrazones showed MIC values ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Mechanism of Action : The mode of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various derivatives were tested against human cancer cell lines:

- Cell Lines Tested : The pancreatic cancer cell line DAN-G and cervical cancer cell line SISO were used for evaluating cytotoxicity.

- IC50 Values : Compounds derived from this compound exhibited IC50 values ranging from 1.23 to 7.39 µM , indicating promising anticancer activity .

Case Studies

-

Study on Antibacterial Hydrazones :

A series of hydrazones derived from this compound were synthesized and tested for antibacterial activity. The study highlighted that certain derivatives had superior activity compared to standard antibiotics . -

Antitumor Activity Assessment :

In a detailed assessment involving multiple cell lines, derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Summary

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Derivative 24 | 7.81-15.62 | N/A | Antibacterial |

| Derivative A | N/A | 1.23-7.39 | Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4,6-trimethylbenzenesulfonohydrazide, and how is purity optimized?

- Methodology : The compound is synthesized via hydrazinolysis of mesitylsulfonyl chloride. A typical procedure involves dissolving mesitylsulfonyl chloride (1.093 g, 5 mmol) in CHCl₃ and adding hydrazine hydrate (16.95 mmol) at 0°C. The mixture is stirred at room temperature for 4 hours, followed by aqueous workup (NaCl-saturated water) and extraction with CH₂Cl₂. Drying over Na₂SO₄ and solvent removal yields a white solid (67% yield). Purity is confirmed by ¹H NMR (δ 6.98 ppm for aromatic protons) and mass spectrometry .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Key techniques include:

- ¹H NMR : Aromatic protons appear as a singlet (δ 6.98 ppm), with methyl groups at δ 2.64 (6H, s) and δ 2.31 (3H, s).

- Mass spectrometry : HRMS (ESI-Q-TOF) confirms molecular ion peaks matching theoretical values.

- IR spectroscopy : Sulfonamide N–H stretches (~3100–3200 cm⁻¹) and S=O vibrations (~1338–1164 cm⁻¹) are diagnostic .

Q. What are common derivatives synthesized from this compound, and what reactions are employed?

- Methodology : The compound forms hydrazones via condensation with aldehydes. For example, reaction with 2-hydroxybenzaldehyde or halogenated aldehydes (e.g., 2-iodobenzaldehyde) under reflux in ethanol yields derivatives. Activity is influenced by substituents: electron-withdrawing groups (e.g., halogens) enhance antibacterial effects, while electron-donating groups (e.g., methoxy) may reduce potency .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect antibacterial activity?

- Methodology : Activity correlates with substituent electronic and steric effects. For example:

- Halogenation : Introducing Cl or I atoms in the hydrazone’s phenyl ring (e.g., compound 24 ) increases activity against Staphylococcus aureus (MIC: 7.81–15.62 µg/mL).

- Hydroxy/methoxy groups : A hydroxy group alone reduces activity, but combining it with halogens (e.g., compound 25 ) improves potency 16-fold .

- Table : MIC Values for Selected Derivatives

| Compound | Substituents | MIC (µg/mL) vs S. aureus |

|---|---|---|

| 24 | 2-OH, 4-Cl, 6-I | 7.81–15.62 |

| 25 | 2-OH, 4-OCH₃ | 31.25 |

| 7 | 2-I | 62.5 |

Q. How can conflicting data on substituent effects (e.g., electron-donating vs. withdrawing groups) be resolved?

- Analysis : Contradictions arise from differing bacterial targets. For example:

- Hydroxy groups reduce activity against Bacillus subtilis but enhance it against Staphylococcus spp. due to membrane permeability differences.

- Quantum mechanical calculations (e.g., Hammett σ values) and molecular docking can model interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Q. What challenges arise in synthesizing stereochemically complex derivatives (e.g., Z/E isomers)?

- Case Study : Intramolecular coupling reactions (e.g., bicyclo[1.1.1]pentyl boronate derivatives) produce Z/E mixtures (2:1 ratio). Resolution requires chiral HPLC or crystallization. ¹H NMR analysis (e.g., splitting of vinyl protons) confirms isomer ratios .

Q. How does the sulfonohydrazide moiety influence reactivity in transition-metal-catalyzed reactions?

- Mechanistic Insight : In Pd-catalyzed allyl ether rearrangements, the sulfonyl group stabilizes intermediates via hydrogen bonding. For example, (E)-N-allyl-N'-(2-hydroxybenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide undergoes Pd-mediated allyl transfer with >90% stereoretention .

Methodological Best Practices

Q. How should researchers design experiments to optimize hydrazone synthesis yields?

- Recommendations :

- Use aldehydes with strong electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) to drive condensation.

- Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify by recrystallization (e.g., n-butyl alcohol) .

Q. What are reliable strategies to validate antimicrobial activity data?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.